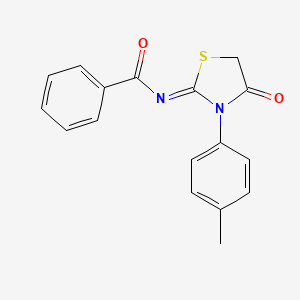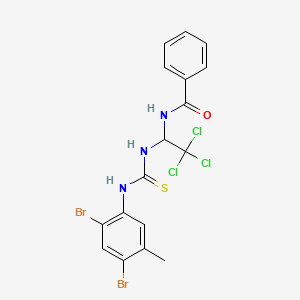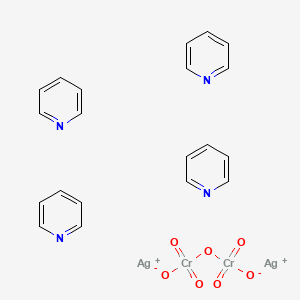![molecular formula C9H9BF2O2 B11972044 Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- CAS No. 57803-23-3](/img/structure/B11972044.png)
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroboryl group attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- typically involves the reaction of a suitable phenyl derivative with a difluoroboryl reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid or ester as the difluoroboryl source . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- involves its interaction with specific molecular targets. The difluoroboryl group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-: Similar structure but with a naphthalenyl group instead of a methylphenyl group.
Ethanone, 1-(2,4-difluorophenyl)-: Contains a difluorophenyl group instead of a difluoroboryl group.
Uniqueness
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules.
Propiedades
Número CAS |
57803-23-3 |
|---|---|
Fórmula molecular |
C9H9BF2O2 |
Peso molecular |
197.98 g/mol |
Nombre IUPAC |
1-(2-difluoroboranyloxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BF2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5H,1-2H3 |
Clave InChI |
RGXNXYHVYNFITG-UHFFFAOYSA-N |
SMILES canónico |
B(OC1=C(C=C(C=C1)C)C(=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971972.png)


![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)

![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)

![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)

